Cas no 31676-61-6 (Ethyl 2-chloro-6-phenylnicotinate)

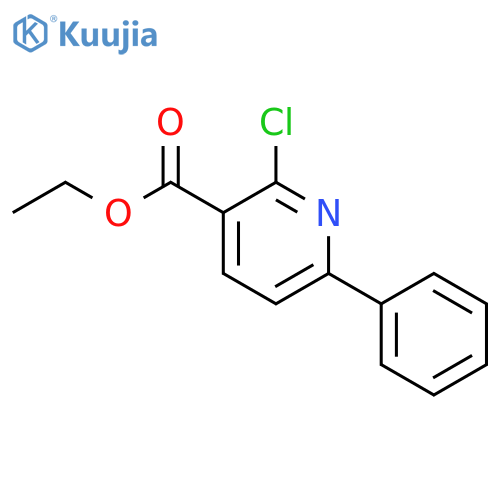

31676-61-6 structure

商品名:Ethyl 2-chloro-6-phenylnicotinate

CAS番号:31676-61-6

MF:C14H12ClNO2

メガワット:261.703582763672

MDL:MFCD28992234

CID:3937255

PubChem ID:57581710

Ethyl 2-chloro-6-phenylnicotinate 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, ethyl ester

- Ethyl 2-chloro-6-phenylnicotinate

- ethyl 2-chloro-6-phenylpyridine-3-carboxylate

- 31676-61-6

- 2-chloro-6-phenylnicotinic acid ethyl ester

- MFCD28992234

- DB-096002

- SCHEMBL4131672

- KZKADDQMOJVDSI-UHFFFAOYSA-N

-

- MDL: MFCD28992234

- インチ: InChI=1S/C14H12ClNO2/c1-2-18-14(17)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3

- InChIKey: KZKADDQMOJVDSI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 261.0556563Da

- どういたいしつりょう: 261.0556563Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

Ethyl 2-chloro-6-phenylnicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB541216-5 g |

Ethyl 2-chloro-6-phenylnicotinate; . |

31676-61-6 | 5g |

€1,512.50 | 2023-07-11 | ||

| abcr | AB541216-500 mg |

Ethyl 2-chloro-6-phenylnicotinate; . |

31676-61-6 | 500MG |

€298.40 | 2023-07-11 | ||

| abcr | AB541216-500mg |

Ethyl 2-chloro-6-phenylnicotinate; . |

31676-61-6 | 500mg |

€300.90 | 2025-02-15 | ||

| TRC | E115800-500mg |

Ethyl 2-chloro-6-phenylnicotinate |

31676-61-6 | 500mg |

$ 770.00 | 2022-06-05 | ||

| TRC | E115800-1000mg |

Ethyl 2-chloro-6-phenylnicotinate |

31676-61-6 | 1g |

$ 1280.00 | 2022-06-05 | ||

| abcr | AB541216-5g |

Ethyl 2-chloro-6-phenylnicotinate; . |

31676-61-6 | 5g |

€1502.90 | 2025-02-15 | ||

| abcr | AB541216-1 g |

Ethyl 2-chloro-6-phenylnicotinate; . |

31676-61-6 | 1g |

€414.20 | 2023-07-11 | ||

| abcr | AB541216-1g |

Ethyl 2-chloro-6-phenylnicotinate; . |

31676-61-6 | 1g |

€415.60 | 2025-02-15 | ||

| abcr | AB541216-250 mg |

Ethyl 2-chloro-6-phenylnicotinate; . |

31676-61-6 | 250MG |

€224.80 | 2023-07-11 | ||

| abcr | AB541216-250mg |

Ethyl 2-chloro-6-phenylnicotinate; . |

31676-61-6 | 250mg |

€228.00 | 2025-02-15 |

Ethyl 2-chloro-6-phenylnicotinate 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

4. Water

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

31676-61-6 (Ethyl 2-chloro-6-phenylnicotinate) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31676-61-6)Ethyl 2-chloro-6-phenylnicotinate

清らかである:99%/99%/99%

はかる:500mg/1g/5g

価格 ($):178.0/246.0/891.0